2-Chloro-5-(cyclobutylmethoxy)pyridine chemical structure and properties
2-Chloro-5-(cyclobutylmethoxy)pyridine chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-5-(cyclobutylmethoxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
2-Chloro-5-(cyclobutylmethoxy)pyridine is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a functionalized pyridine, it serves as a versatile building block, combining the well-established pharmacological importance of the pyridine scaffold with the unique conformational and physicochemical properties of a cyclobutyl moiety.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed, field-proven synthetic protocol, and an analysis of its chemical reactivity. We will explore its strategic application in the synthesis of more complex molecules, underpinned by a discussion of its spectroscopic signature for unambiguous identification. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development programs.
Molecular Overview and Physicochemical Properties
2-Chloro-5-(cyclobutylmethoxy)pyridine belongs to the class of chloropyridines, which are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The structure features a pyridine ring chlorinated at the 2-position, which is highly activated for nucleophilic substitution, and an ether linkage at the 5-position connecting a cyclobutylmethoxy group.[4][5] This combination of features makes it a bifunctional scaffold, allowing for sequential and regioselective modifications.
The cyclobutane motif is increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings or as a conformationally restricted linker, often improving metabolic stability and binding affinity.[6]
Chemical Structure:
Table 1: Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(cyclobutylmethoxy)pyridine | - |
| Molecular Formula | C₁₀H₁₂ClNO | Calculated |
| Molecular Weight | 197.66 g/mol | Calculated |
| CAS Number | Not available | - |
| Canonical SMILES | C1CC(C1)COC2=CC(=NC=C2)Cl | - |
| Physical State | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | [3] |
| Boiling Point | Predicted: >250 °C | Inferred |
| Melting Point | Predicted: <50 °C | Inferred |
Synthesis and Mechanistic Insights
The most logical and industrially scalable approach to synthesizing 2-Chloro-5-(cyclobutylmethoxy)pyridine is via the Williamson ether synthesis.[8][9] This classical Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an organohalide.[10][11] For this target molecule, the strategy involves the reaction of the phenoxide of 2-chloro-5-hydroxypyridine with a suitable cyclobutylmethyl electrophile, such as (bromomethyl)cyclobutane.
Causality in Experimental Design:
-
Choice of Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-chloro-5-hydroxypyridine to form the corresponding sodium salt.[11][12] This prevents competing side reactions that might occur with weaker bases or nucleophilic bases like NaOH.
-
Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal.[12] These solvents effectively solvate the sodium cation, leaving a "naked" and highly reactive phenoxide nucleophile, thereby accelerating the rate of the Sₙ2 reaction.
-
Reaction Temperature: The reaction is initially performed at a low temperature (0 °C) during the deprotonation step to control the exothermic reaction of NaH with the substrate. The subsequent substitution reaction is gently heated to ensure a reasonable reaction rate without promoting potential side reactions.
Experimental Protocol: Synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloro-5-hydroxypyridine (1.0 eq, e.g., 12.95 g).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of substrate). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium salt should be evident.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclobutane (1.1 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and more water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-5-(cyclobutylmethoxy)pyridine.
Chemical Reactivity and Strategic Applications
The primary site of reactivity on the 2-Chloro-5-(cyclobutylmethoxy)pyridine scaffold is the carbon atom bearing the chlorine substituent. The pyridine ring is an electron-deficient aromatic system, and the ring nitrogen atom powerfully withdraws electron density, particularly from the ortho (2- and 6-) and para (4-) positions. This electronic feature makes the 2-position highly susceptible to nucleophilic aromatic substitution (SₙAr).[4][13]
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization and lowers the activation energy for the reaction.[4] In the second step, the chloride ion, a good leaving group, is eliminated to restore aromaticity.
This reactivity is the cornerstone of its utility as a building block. It allows for the facile introduction of a wide variety of nucleophiles (amines, thiols, alkoxides, etc.) at the 2-position, enabling the rapid generation of diverse molecular libraries for high-throughput screening in drug discovery programs.
Nucleophilic Aromatic Substitution (SₙAr) Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Spectroscopic Characterization
Unambiguous characterization of the target compound is critical. The following table summarizes the predicted spectroscopic data based on the principles of NMR, IR, and Mass Spectrometry.[14]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals / Features |
| ¹H NMR | δ 8.1-8.2 ppm (d, 1H): Pyridine H6 (ortho to N, meta to Cl).δ 7.5-7.6 ppm (dd, 1H): Pyridine H4 (meta to N and Cl).δ 7.2-7.3 ppm (d, 1H): Pyridine H3 (ortho to Cl, meta to N).δ 3.8-3.9 ppm (d, 2H): Methylene protons (-O-CH₂-).δ 2.6-2.8 ppm (m, 1H): Cyclobutyl methine proton.δ 1.8-2.2 ppm (m, 6H): Cyclobutyl methylene protons. |
| ¹³C NMR | δ ~162 ppm: C5 (ipso-carbon attached to oxygen).δ ~150 ppm: C2 (ipso-carbon attached to chlorine).δ ~148 ppm: C6.δ ~138 ppm: C4.δ ~123 ppm: C3.δ ~75 ppm: Methylene carbon (-O-CH₂-).δ ~35 ppm: Cyclobutyl methine carbon.δ ~25 ppm & ~18 ppm: Cyclobutyl methylene carbons. |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch.~1580, 1470 cm⁻¹: Aromatic C=C and C=N stretches.~1250 cm⁻¹: Aryl-O (ether) stretch.~1100 cm⁻¹: Alkyl-O (ether) stretch.~750-850 cm⁻¹: C-Cl stretch. |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z 197 and 199 in an approximate 3:1 ratio, characteristic of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).Key Fragments: Loss of the cyclobutyl group, loss of the entire cyclobutylmethoxy group. |
Conclusion
2-Chloro-5-(cyclobutylmethoxy)pyridine is a high-value chemical intermediate poised for significant application in drug discovery and development. Its synthesis is readily achievable through robust and scalable chemical transformations like the Williamson ether synthesis. The inherent reactivity of the 2-chloro substituent provides a reliable handle for introducing molecular diversity via nucleophilic aromatic substitution. Coupled with the desirable properties imparted by the cyclobutylmethoxy moiety, this building block offers chemists a powerful tool for constructing novel chemical entities with therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for scientists aiming to incorporate this versatile scaffold into their synthetic programs.
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